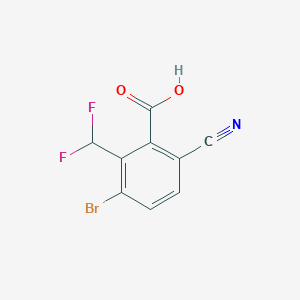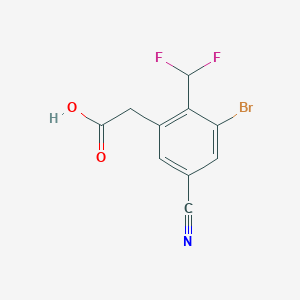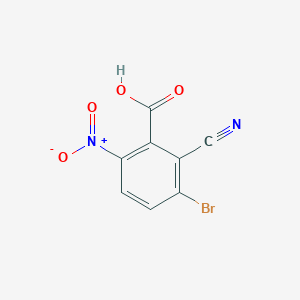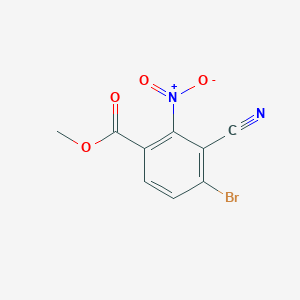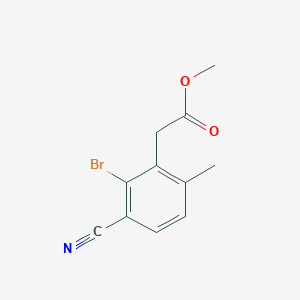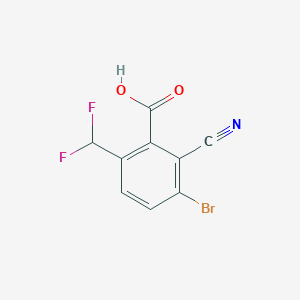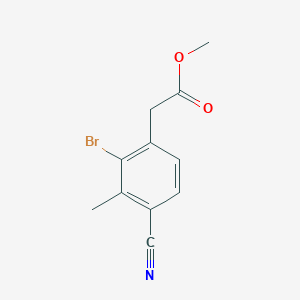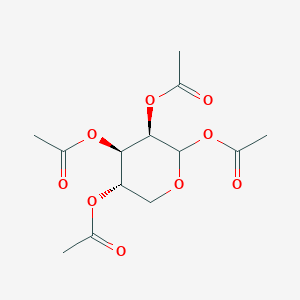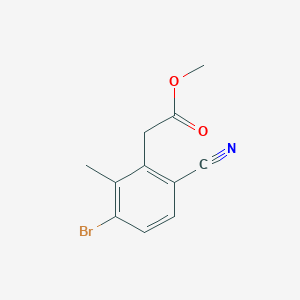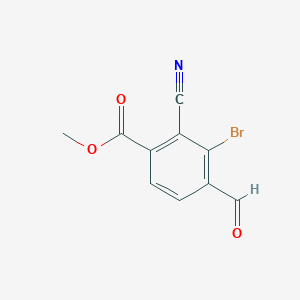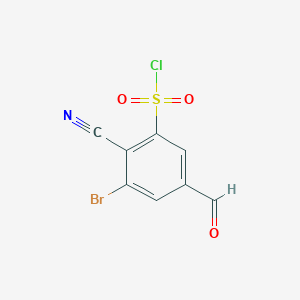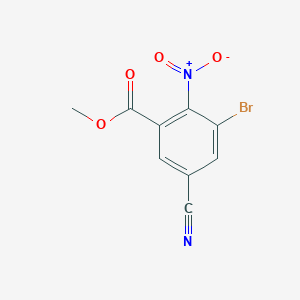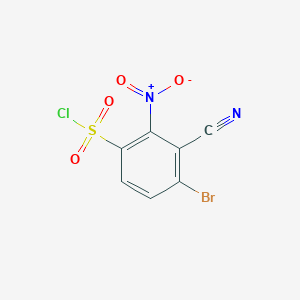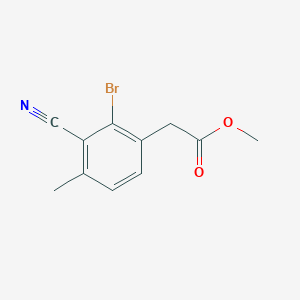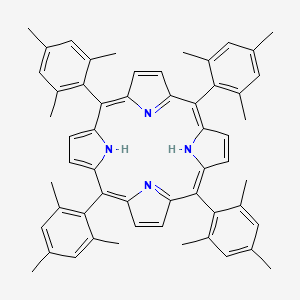
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin
Descripción general
Descripción
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin, also known as tetramesitylporphyrin, is a meso-substituted porphyrin . It has a molecular formula of C56H54N4 and a molecular weight of 783.1 g/mol .
Synthesis Analysis
A new methodology for porphyrin synthesis has been developed. This is a simple two-step protocol. The first step involves the condensation of pyrrole and aldehyde in an H2O–MeOH mixture using HCl. The obtained precipitate from the first step was dissolved in reagent-grade dimethylformamide (DMF) and refluxed for 1.5 h, followed by stirring overnight in the air at room temperature. Subsequent purification through column chromatography or crystallization resulted in the formation of pure porphyrins .Molecular Structure Analysis
The molecular structure of 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin is complex, with a large number of atoms, which makes conformer generation challenging . The porphyrin ring is a completely planar structure .Chemical Reactions Analysis
The reaction of HO(-) with 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphinatomanganese(III) chloride [(TMP)Mn(III)(Cl)] in ligating solvents (CH(3)CN, dimethyl sulfoxide, pyridine) results in the formation of (TMP)Mn(II), which in a slower reaction is converted to a product whose structure is suggested to be that of a porphyrin manganese(III) peroxo dimer .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin include a molecular weight of 783.1 g/mol and a molecular formula of C56H54N4 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin is synthesized through an acid-catalyzed condensation of pyrrole and aldehydes, followed by oxidation. This method provides improved yields, demonstrating the compound's accessibility for various applications (Made et al., 1988).
Applications in Photodynamic Therapy and Cancer Research
Porphyrin derivatives, including 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin, have been studied for their potential as photosensitizers in photodynamic therapy. These compounds have shown promise in clinical trials for treating head and neck cancer, with certain derivatives exhibiting hydrophobic properties that influence their solubility and effectiveness (Songca & Mbatha, 2000).
Energy and Photovoltaic Applications
The compound's derivatives have been used in dye-sensitized solar cells, demonstrating properties like broadened light absorption and efficient power conversion. These findings suggest potential applications in renewable energy technologies (Eu et al., 2008).
Catalysis and Chemical Reactions
5,10,15,20-tetrakis(pentafluorophenyl)porphyrin, a related compound, is used extensively in catalysis and in synthesizing monomeric and polymeric porphyrins for heterogeneous catalysis. This illustrates the broad chemical applicability of porphyrin derivatives (Costa et al., 2011).
Photophysical Studies
Studies on the photophysical properties of symmetrical porphyrins, including derivatives of 5,10,15,20-tetrakis(hydroxyphenyl)porphyrin, have been conducted. These studies help understand their singlet oxygen generation, fluorescence properties, and potential in various light-activated applications (Ormond & Freeman, 2013).
Propiedades
IUPAC Name |
5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H54N4/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10/h13-28,57,60H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIOUJDBIXSYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H54N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



